molecular formula C14H21NO B14814401 3-Tert-butyl-5-cyclopropoxy-N-methylaniline CAS No. 1243404-95-6

3-Tert-butyl-5-cyclopropoxy-N-methylaniline

Cat. No.: B14814401
CAS No.: 1243404-95-6
M. Wt: 219.32 g/mol
InChI Key: ROOHNOKXZIFIAJ-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxy-N-methylaniline is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an N-methyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-cyclopropoxy-N-methylaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Tert-butyl-5-cyclopropoxy-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-cyclopropoxy-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the cyclopropoxy group introduces strain that can influence its reactivity. The N-methyl aniline moiety is crucial for its interaction with biological targets.

Properties

CAS No.

1243404-95-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C14H21NO/c1-14(2,3)10-7-11(15-4)9-13(8-10)16-12-5-6-12/h7-9,12,15H,5-6H2,1-4H3

InChI Key

ROOHNOKXZIFIAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC2CC2)NC

Origin of Product

United States

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